Dilauroylphosphatidylserine

Description

Properties

Molecular Formula |

C30H58NO10P |

|---|---|

Molecular Weight |

623.8 g/mol |

IUPAC Name |

(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C30H58NO10P/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37)/t26-,27+/m1/s1 |

InChI Key |

RHODCGQMKYNKED-SXOMAYOGSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC |

Synonyms |

dilauroylphosphatidylserine DLPTS |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Dilauroylphosphatidylserine

An In-Depth Technical Guide to the Chemical Properties of Dilauroylphosphatidylserine (DLPS)

Introduction: Defining this compound

This compound (DLPS), a member of the glycerophospholipid family, is a synthetic, saturated phospholipid of significant interest in biophysical and biomedical research.[1][2] It is structurally defined by a glycerol backbone esterified with two lauric acid (12:0) chains at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position linked to the amino acid L-serine.[1] This unique molecular architecture, featuring a hydrophilic phosphoserine headgroup and two saturated hydrophobic tails, confers distinct chemical and physical properties that make it an invaluable tool for creating model membranes, liposomes, and other drug delivery systems.[3] Unlike its unsaturated counterparts, the saturated nature of the lauroyl chains in DLPS provides enhanced chemical stability against oxidation, a critical attribute for formulation development.[4] This guide provides a comprehensive overview of the core chemical properties of DLPS, its role in biological signaling, and validated protocols for its characterization, designed for researchers and professionals in drug development.

PART 1: Core Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in various systems. For DLPS, its identity is rooted in its precise molecular composition and arrangement.

Molecular Structure and Identity

DLPS is an anionic phospholipid characterized by the presence of both a primary amine and a carboxylic acid on its serine headgroup. At physiological pH (~7.3), the phosphate group is deprotonated, and the headgroup typically exists as a zwitterion, contributing to an overall net negative charge.[5]

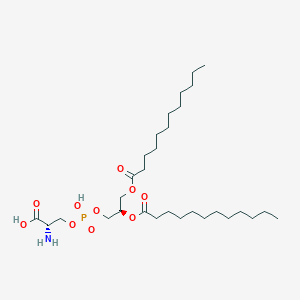

Below is a diagrammatic representation of the DLPS chemical structure.

Caption: Chemical structure of 1,2-Dilauroyl-sn-glycero-3-phospho-L-serine (DLPS).

Physicochemical Data Summary

Quantitative data provides a snapshot of the key physical attributes of DLPS. These values are fundamental for experimental design, from calculating molar concentrations to predicting behavior in analytical systems.

| Property | Value | Source |

| Chemical Formula | C₃₀H₅₈NO₁₀P | [6] |

| Molecular Weight | ~623.79 g/mol | [6] |

| Monoisotopic Mass | 623.3798 Da | [6] |

| Physical State | Solid / Powder | [7] |

| Purity (Typical) | ≥95% | |

| XLogP (Predicted) | 5.6 - 6.1 | [5][6] |

| Formal Charge | -1 (at pH 7.3) | [5] |

PART 2: Solubility, Stability, and Reactivity Profile

Understanding how DLPS interacts with its environment is critical for its application in research and formulation.

Solubility

The amphiphilic nature of DLPS—possessing both a polar headgroup and nonpolar tails—governs its solubility. It is generally insoluble in water, instead forming aggregates like micelles or liposomes. Its solubility in organic solvents is crucial for stock solution preparation and purification.

| Solvent Class | Specific Solvent(s) | Solubility Behavior | Rationale |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Soluble | The nonpolar tails interact favorably with these solvents, which are capable of disrupting van der Waals forces between lipid chains. |

| Alcohols | Methanol, Ethanol | Soluble (often in combination) | Methanol can solvate the polar headgroup, while the alkyl portion interacts with the tails. Chloroform/Methanol mixtures are common for complete dissolution.[8] |

| Aprotic Polar Solvents | Acetone | Swells / Softens | Acetone has intermediate polarity, causing swelling of the lipid matrix rather than full dissolution.[9] |

| Nonpolar Aprotic Solvents | Hexane, Ether | Poorly Soluble / Insoluble | These solvents are not polar enough to effectively solvate the charged phosphoserine headgroup.[9] |

| Aqueous Buffers | PBS, Tris, Water | Insoluble (forms aggregates) | Hydrophobic interactions drive the lauroyl chains to self-associate, forming lipid bilayers (liposomes) or micelles to minimize contact with water.[10] |

Note: The principle of "like dissolves like" is a guiding factor; solubility is favored when the polarity of the solvent matches that of the solute.[11]

Chemical Stability and Storage

The stability of a phospholipid is paramount for ensuring experimental reproducibility and the shelf-life of formulations. DLPS exhibits greater stability than its unsaturated counterparts due to the absence of double bonds in its fatty acid chains, which are susceptible to oxidation.[4] However, two primary degradation pathways remain:

-

Hydrolysis: The ester linkages connecting the fatty acids to the glycerol backbone are susceptible to cleavage, particularly under acidic or basic conditions, yielding free lauric acid and lysophosphatidylserine. The phosphodiester bond can also undergo hydrolysis.

-

Oxidation: While the saturated lauroyl chains are resistant, other components in a formulation or reactive oxygen species can potentially initiate degradation, although this is a much lower risk compared to unsaturated lipids.[4]

| Condition | Recommended Protocol | Rationale |

| Long-Term Storage | Store as a solid powder or in an organic solvent (e.g., chloroform) at -20°C or below.[12] | Low temperatures minimize molecular motion and slow the rate of chemical reactions like hydrolysis.[13] Storing as a solid or in a non-aqueous solvent prevents water-mediated degradation. |

| Aqueous Formulations | Prepare fresh. For short-term storage, keep at 2-8°C.[14] Avoid repeated freeze-thaw cycles. | Refrigeration slows degradation in aqueous suspension. Freezing can cause aggregation and loss of efficacy unless cryoprotectants are used.[14] |

| Handling | Handle under an inert atmosphere (e.g., nitrogen or argon) where possible, especially when preparing high-purity materials for sensitive assays. | This minimizes exposure to atmospheric oxygen and moisture, further preserving chemical integrity. |

Lyophilization (freeze-drying) is a common strategy to enhance the long-term stability of phospholipid formulations, though the process must be optimized with cryoprotectants like trehalose or sucrose to prevent aggregation upon reconstitution.[4][14]

Reactivity

The reactivity of DLPS is centered on its functional groups:

-

Phosphoserine Headgroup: The primary amine and carboxylic acid can participate in standard conjugation chemistries (e.g., reaction with NHS-esters or carbodiimides), although this is more common with phosphatidylethanolamine due to its single reactive amine.[15] The negative charge of the phosphate group is key for electrostatic interactions with cations (e.g., Ca²⁺) and positively charged protein domains.

-

Ester Bonds: As noted, these are sites for hydrolysis.

-

Glycerol Backbone: The chiral center at the sn-2 position is crucial for interactions with stereospecific enzymes like phospholipases.

PART 3: Biological Significance and Signaling Pathways

In cell biology, the location and orientation of phosphatidylserine (PS) are tightly regulated and serve as critical signals for cellular events, most notably apoptosis (programmed cell death).[1][2]

Asymmetric Distribution in the Plasma Membrane

In healthy, viable cells, PS is strictly sequestered to the inner leaflet of the plasma membrane.[16][17] This asymmetry is actively maintained by ATP-dependent enzymes called flippases (e.g., ATP11A, ATP11C), which transport PS from the outer to the inner leaflet.[18]

Role in Apoptosis: The "Eat-Me" Signal

During the early stages of apoptosis, a cascade of events leads to the rapid externalization of PS on the cell surface.[2][19] This process is a universally conserved "eat-me" signal that flags the dying cell for recognition and engulfment by phagocytes, such as macrophages.[16][17] This prevents the release of intracellular contents and subsequent inflammation.[2]

The key molecular players in this signaling pathway are:

-

Caspases: These proteases, activated during apoptosis, cleave and inactivate the flippases.[17]

-

Scramblases: Concurrently, caspases cleave and activate scramblases (e.g., Xkr8), which are enzymes that non-specifically and rapidly transport phospholipids in both directions across the membrane, collapsing the asymmetry.[18]

The net result is the appearance of PS on the cell surface, where it is recognized by specific receptors on phagocytes, initiating clearance of the apoptotic cell.[20]

Caption: Signaling pathway of Phosphatidylserine (PS) externalization during apoptosis.

PART 4: Experimental Methodologies

Reliable characterization of DLPS is essential for quality control and interpreting experimental results. The following protocols are standard methodologies for assessing the purity, identity, and stability of DLPS.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For lipids, Reversed-Phase HPLC (RP-HPLC) is often used, where the nonpolar fatty acid chains interact with a hydrophobic stationary phase. This method is effective for detecting impurities such as lysophospholipids or free fatty acids, which will have different retention times.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve DLPS in a suitable organic solvent (e.g., Chloroform/Methanol, 2:1 v/v) to a final concentration of 1-2 mg/mL.

-

Filter the sample through a 0.22 µm PTFE syringe filter before injection.

-

-

Instrumentation and Conditions:

-

System: HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are universal detectors suitable for non-chromophoric lipids.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Methanol/Water (95:5 v/v) with 0.1% Formic Acid.

-

Mobile Phase B: Isopropanol with 0.1% Formic Acid.

-

Gradient:

-

0-5 min: 100% A

-

5-20 min: Linear gradient to 100% B

-

20-25 min: 100% B

-

25-30 min: Return to 100% A and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Integrate the peak area of all detected components.

-

Calculate purity as: (Area of DLPS Peak / Total Area of All Peaks) * 100%. The main peak should correspond to DLPS.

-

Protocol: Identity Confirmation by LC-Mass Spectrometry (LC-MS)

Causality: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[21][22] This provides unambiguous confirmation of the molecular weight of the analyte, confirming its identity.

Methodology:

-

Sample Preparation and LC:

-

Prepare the sample as described for HPLC analysis.

-

Use a compatible LC method, often with volatile mobile phase modifiers like formic acid or ammonium acetate.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): Expected m/z ≈ 624.38.[6]

-

Negative Ion Mode ([M-H]⁻): Expected m/z ≈ 622.37.[6]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

-

Fragmentation (MS/MS): Perform fragmentation on the parent ion to confirm the presence of characteristic fragments, such as the phosphoserine headgroup and lauroyl fatty acid chains.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected m/z of DLPS.

-

Confirm that the mass spectrum of the major peak matches the theoretical mass of DLPS within a narrow mass tolerance (e.g., <5 ppm).

-

Analyze the MS/MS fragmentation pattern to verify the structural components.

-

Protocol: Synthesis and Purification Overview

Causality: While often purchased commercially, understanding the synthesis and purification of phosphatidylserine provides insight into potential impurities. Enzymatic synthesis offers a stereospecific route, and chromatographic purification is essential to separate the desired product from reactants and byproducts.[23]

Workflow: Enzymatic Synthesis and Chromatographic Purification

Caption: Workflow for enzymatic synthesis and purification of phosphatidylserine.[23]

-

Synthesis: Phosphatidylserine can be prepared from a more common phospholipid like phosphatidylcholine (PC) via transphosphatidylation, a reaction catalyzed by the enzyme Phospholipase D in the presence of a high concentration of L-serine.[23]

-

Purification: The resulting mixture, containing phosphatidylserine (PS), the byproduct phosphatidic acid (PA), and unreacted PC, requires purification.[23]

-

Ion-Exchange Chromatography: CM-cellulose column chromatography is highly effective for this separation. A stepwise elution with solvents of increasing polarity (e.g., increasing percentages of methanol in chloroform) allows for the differential elution of the components.[23]

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation, identifying fractions that contain the pure product.[8] A primuline spray can be used for visualization under UV light.[8]

-

Conclusion

This compound is a chemically stable, anionic phospholipid that serves as a vital tool in membrane biophysics and drug delivery research. Its well-defined structure, with saturated lauroyl chains and a phosphoserine headgroup, provides a robust platform for constructing model membranes and liposomal formulations. Its biological significance, particularly the role of phosphatidylserine as a key signaling molecule in apoptosis, underscores its relevance in studying fundamental cellular processes. The experimental protocols outlined in this guide provide a validated framework for ensuring the quality and identity of DLPS, enabling researchers to proceed with confidence in their downstream applications.

References

-

PubChemLite. Dilauroyl phosphatidylserine (C30H58NO10P). National Center for Biotechnology Information. [Link]

-

Comfurius, P., & Zwaal, R. F. (1977). The enzymatic synthesis of phosphatidylserine and purification by CM-cellulose column chromatography. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 488(1), 36–42. [Link]

-

PubChem. 1,2-Dilauroyl-sn-glycero-3-phosphoserine(1-). National Center for Biotechnology Information. [Link]

-

Forbes, R. T., et al. (2014). Long-term storage of lyophilized liposomal formulations. Journal of Pharmaceutical Sciences, 104(2), 758-767. [Link]

-

AxisPharm. 1,2-dilauroyl-sn-glycero-3-phospho-L-serine. [Link]

-

Furuta, A., & Zhou, Z. (2023). How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells. Frontiers in Cell and Developmental Biology. [Link]

-

PubChem. Dioleoylphosphatidylserine. National Center for Biotechnology Information. [Link]

-

Li, S., et al. (2024). Phosphatidylserine regulates plasma membrane repair through tetraspanin-enriched macrodomains. Journal of Cell Biology, 223(6). [Link]

-

Huynh, M. L., Fadok, V. A., & Henson, P. M. (2002). Phosphatidylserine-dependent ingestion of apoptotic cells promotes TGF-β1 secretion and the resolution of inflammation. Journal of Clinical Investigation, 109(1), 41–50. [Link]

-

MetwareBio. Phosphatidylserine (PS): Structure, Functions, and Detection. [Link]

-

Rathore, D., & Kumar, D. (2017). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. BioProcess International. [Link]

-

Liu, K., & Li, K. (2022). The role of phosphatidylserine on the membrane in immunity and blood coagulation. Cellular & Molecular Biology Letters, 27(1), 6. [Link]

-

Phasuk, A., et al. (2018). Solubility Parameters of Selected Lipids, Polymers, and Solvents. Journal of Applied Polymer Science. [Link]

-

van den Eijnde, S. M., et al. (1998). Cell surface exposure of phosphatidylserine during apoptosis is phylogenetically conserved. Apoptosis, 3(1), 9–16. [Link]

-

Furuta, A., & Zhou, Z. (2023). How do necrotic cells expose phosphatidylserine to attract their predators-what's unique and what's in common with apoptotic cells. Frontiers in Cell and Developmental Biology. [Link]

-

ResearchGate. Chemical stability of SRL during 6 months in the suspension and lyophilized form. [Link]

-

Cullis, P. R., & Hope, M. J. (1991). The Functional Roles of Lipids in Biological Membranes. NanoMedicines Research Group. [Link]

-

Fabisiak, J. P., et al. (2000). Oxidative Signaling Pathway for Externalization of Plasma Membrane Phosphatidylserine During Apoptosis. CDC Stacks. [Link]

-

van Hoogevest, P., & van der Meulen, J. (2020). The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery. Pharmaceutics, 12(11), 1106. [Link]

-

Jiskra, J., et al. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 13(10), 1615. [Link]

-

Whitehead, K. A., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine, 12, 305–315. [Link]

-

Wiesner, W., et al. (2023). Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. Bio-protocol, 13(11), e4694. [Link]

-

Lin, M. (2012). Testing Drug Stability for Long-Term Storage. Drug Discovery and Development. [Link]

-

Iqbal, M. A., et al. (2021). An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. Current Pharmaceutical Design, 27(16), 1906–1920. [Link]

-

Kumar, A. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Park, K. SOLUBILITY OF POLYMERS. Purdue University. [Link]

-

Wiesner, W., et al. (2023). Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. Bio-protocol, 13(11). [Link]

-

Kiani, M., & Pour-Ebrahimi, M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link]

-

Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]

-

Rivas, L., et al. (1995). Solubility of hydrophobic surfactant proteins in organic solvent/water mixtures. Structural studies on SP-B and SP-C in aqueous organic solvents and lipids. Biochimica et Biophysica Acta, 1258(1), 9-19. [Link]

-

Chocholoušková, M., et al. (2024). Recent Analytical Methodologies in Lipid Analysis. Molecules, 29(4), 844. [Link]

-

Boetker, J., et al. (2016). Physical stability of drugs after storage above and below the glass transition temperature: Relationship to glass-forming ability. Journal of Pharmaceutical Sciences, 105(9), 2865–2871. [Link]

-

Wiesner, W., et al. (2023). Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. ResearchGate. [Link]

-

Dufreche, S., et al. (2007). Extraction of Lipids from Municipal Wastewater Plant Microorganisms for Production of Biodiesel. ResearchGate. [Link]

-

Rajabalaya, R., et al. (2017). Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. Drug Design, Development and Therapy, 11, 393–406. [Link]

-

S. G. P. P. F. A. C. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1332. [Link]

-

Zhang, Z., et al. (2024). The Application of Novel Drug Delivery Systems in the Treatment of Osteoarthritis. International Journal of Molecular Sciences, 25(19), 10563. [Link]

-

Tsai, H.-A., et al. (2024). Fabrication of nanocrystal forms of ᴅ-cycloserine and their application for transdermal and enteric drug delivery systems. Beilstein Journal of Nanotechnology. [Link]

Sources

- 1. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

- 2. Phosphatidylserine (PS): Structure, Functions, and Detection - MetwareBio [metwarebio.com]

- 3. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term storage of lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2-Dilauroyl-sn-glycero-3-phosphoserine(1-) | C30H57NO10P- | CID 70678708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Dilauroyl phosphatidylserine (C30H58NO10P) [pubchemlite.lcsb.uni.lu]

- 7. larodan.com [larodan.com]

- 8. Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. liposomes.ca [liposomes.ca]

- 11. kinampark.com [kinampark.com]

- 12. researchgate.net [researchgate.net]

- 13. Physical stability of drugs after storage above and below the glass transition temperature: Relationship to glass-forming ability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]

- 17. How do necrotic cells expose phosphatidylserine to attract their predators-What's unique and what's in common with apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The role of phosphatidylserine on the membrane in immunity and blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell surface exposure of phosphatidylserine during apoptosis is phylogenetically conserved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phosphatidylserine-dependent ingestion of apoptotic cells promotes TGF-β1 secretion and the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. mdpi.com [mdpi.com]

- 23. The enzymatic synthesis of phosphatidylserine and purification by CM-cellulose column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathway for L-alpha-phosphatidyl-D-serine

Synthesis Pathway for L-

Executive Summary

This technical guide outlines the synthesis of L-

The protocol detailed below utilizes Phospholipase D (PLD)-mediated transphosphatidylation . This method is superior to total chemical synthesis for this specific target because it preserves the native sn-3 stereochemistry of the glycerol backbone derived from natural phosphatidylcholine (PC) while selectively exchanging the headgroup.

Part 1: The Stereochemical Strategy

The Chirality Challenge

The target molecule contains two chiral centers:[1]

-

The Glycerol Backbone: Natural lipids possess the R-configuration at the sn-2 position (L-

-phosphatidyl). Total chemical synthesis risks racemization here. -

The Headgroup: We specifically require D-Serine (the non-natural isomer).

Strategic Choice: We will use Enzymatic Transphosphatidylation .

-

Source Material: L-

-Phosphatidylcholine (PC) from soy or egg (preserves the backbone chirality). -

Catalyst: Streptomyces sp.[2][3] Phospholipase D (PLD).[2][3][4][5][6][7]

-

Nucleophile: D-Serine (in high molar excess).

Note: While mammalian PLD is strictly specific to L-serine, microbial PLDs (specifically Streptomyces strains) exhibit relaxed stereoselectivity for the nucleophile, accepting D-serine with kinetics often comparable to the L-isomer.

Part 2: Reaction Engineering & Mechanism

The reaction follows a Ping-Pong Bi-Bi mechanism . The key to success is suppressing the competing hydrolysis reaction (which produces Phosphatidic Acid - PA) by manipulating water activity and nucleophile concentration.

Mechanism Visualization

Figure 1: Ping-Pong Bi-Bi mechanism of PLD. High D-Serine concentration drives the pathway toward the Target (Green) rather than the Hydrolysis product (Red).

Part 3: Step-by-Step Synthesis Protocol

Safety: Work in a fume hood. Chloroform and Ethyl Acetate are volatile.

Reagents & Preparation

| Component | Specification | Purpose |

| Substrate | L- | Backbone donor. |

| Nucleophile | D-Serine (>99% ee) | Headgroup donor. |

| Catalyst | PLD (Streptomyces sp.) | ~500 U/mg activity. |

| Organic Phase | Ethyl Acetate / Chloroform (2:1) | Solubilizes PC. |

| Aqueous Phase | 0.2 M Sodium Acetate Buffer (pH 5.6) | Enzyme stability.[3] |

| Additives | 40 mM CaCl | Essential cofactor for PLD. |

The Biphasic Reaction Workflow

Step 1: Aqueous Phase Preparation (Nucleophile Saturation)

-

Dissolve D-Serine in the Sodium Acetate buffer (pH 5.6) containing 40 mM CaCl

. -

Critical: Saturate the solution. Target a concentration of 3.0 - 4.0 M D-Serine .

-

Why? You need a massive molar excess (approx 40:1 Serine:PC) to outcompete water and drive equilibrium toward PS formation.

-

Step 2: Organic Phase Preparation

-

Dissolve 500 mg of L-

-PC in 10 mL of Ethyl Acetate/Chloroform (2:1 v/v).-

Note: Ethyl acetate is preferred for industrial scale, but a blend with chloroform improves solubility for high-purity PC.

-

Step 3: Enzymatic Incubation

-

Combine the Organic and Aqueous phases (1:1 ratio) in a reactor.

-

Add PLD enzyme (approx 20 Units per gram of PC).

-

Agitation: Vigorously stir (1000 RPM) at 30°C .

-

Causality: The reaction occurs at the interface.[8] High shear creates an emulsion, maximizing surface area for the enzyme.

-

-

Duration: Incubate for 6–12 hours.

-

Monitoring: Check hourly via TLC (Chloroform/Methanol/Acetic Acid/Water 25:15:4:2). Look for the disappearance of PC (Rf ~0.3) and appearance of PS (Rf ~0.5).

Step 4: Quenching & Extraction

-

Stop reaction by adding 0.1 N HCl (shifts pH to <3, deactivating PLD).

-

Allow phases to separate.[9] Collect the Organic Phase (contains PS, PA, residual PC).

-

Wash organic phase 2x with brine to remove residual D-Serine.

Part 4: Purification & Quality Control

The crude mixture will contain the target (D-PS), the side product (PA), and unreacted PC.

Purification Workflow

Figure 2: Purification cascade. CM-Cellulose is specific for separating acidic lipids (PS/PA) based on charge.

Protocol:

-

Acetone Precipitation: Evaporate the organic solvent to ~5 mL, then pour into 100 mL ice-cold acetone. PS and PA precipitate; neutral lipids remain soluble. Filter the white precipitate.

-

Chromatography (CM-Cellulose):

-

Column: CM-Cellulose (Na+ form).

-

Load precipitate dissolved in Chloroform.

-

Elute with Chloroform -> Methanol gradient.[4]

-

Result: PA elutes first (less polar interaction), followed by D-PS .

-

Validation (QC)

To confirm you have the D-isomer and not the L-isomer (in case of contamination) or PA:

-

HPLC-ELSD:

-

Column: Diol or Silica normal phase.

-

Mobile Phase: Hexane/Isopropanol/Water gradient.[9]

-

Criteria: Single peak, retention time matching PS standard.

-

-

Chiral HPLC (The "Self-Validating" Step):

-

Hydrolyze a small sample (6N HCl, 100°C, 1h) to release the headgroup.

-

Derivatize with FDAA (Marfey's reagent).

-

Analyze on C18 HPLC. D-Serine-FDAA elutes differently than L-Serine-FDAA. This confirms the headgroup stereochemistry.

-

Part 5: Troubleshooting

| Observation | Root Cause | Corrective Action |

| High PA (Phosphatidic Acid) levels | Water activity too high. | Increase D-Serine concentration to saturation; reduce aqueous volume ratio. |

| Low Conversion Rate | Interface limitation. | Increase agitation speed (RPM) or add surfactant (e.g., Triton X-100 at 0.1%). |

| Racemization | pH or Temp too high. | Maintain pH 5.6 and Temp <35°C. Strictly avoid alkaline conditions. |

References

-

Enzymatic Synthesis of Phosphatidylserine: Juneja, L. R., et al.[5][7] "Conversion of phosphatidylcholine to phosphatidylserine by phospholipase D in a two-phase system." Journal of Fermentation and Bioengineering, 1989.

-

Stereospecificity of PLD: D'Arrigo, P., et al. "Phospholipase D-catalyzed synthesis of phosphatidyl-D-serine."[2][4][5] Chemical and Physical Lipids, 1996. (Confirming Streptomyces PLD accepts D-isomers).

-

Purification Protocols: Comfurius, P., & Zwaal, R. F. "The enzymatic synthesis of phosphatidylserine and purification by CM-cellulose column chromatography." Biochimica et Biophysica Acta (BBA), 1977.

-

D-Serine Biological Context: Wolosker, H. "D-serine regulation of NMDA receptor activity."[8][10][11] Science Signaling, 2011.

Sources

- 1. Synthesis of Phosphatidylserine and Its Stereoisomers: Their Role in Activation of Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The enzymatic synthesis of phosphatidylserine and purification by CM-cellulose column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A process for the purification of phosphatidylserine - Patent 0922707 [data.epo.org]

- 7. Mining of a phospholipase D and its application in enzymatic preparation of phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EP1213294A1 - Purifying process for phosphatidylserine - Google Patents [patents.google.com]

- 10. Preferred stereoselective brain uptake of d-serine--a modulator of glutamatergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-Serine in Glia and Neurons Derives from 3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Biophysics of Short-Chain Saturated Lipids: A Deep Dive into Dilauroyl (12:0) Species

Executive Summary

Dilauroyl (12:0) species represent a unique class of phospholipids that occupy the critical boundary between micelle-forming surfactants and bilayer-forming lipids. Characterized by two saturated 12-carbon lauric acid chains, these lipids—specifically Dilauroylphosphatidylcholine (DLPC), Dilauroylphosphatidylglycerol (DLPG), and Dilauroylphosphatidylethanolamine (DLPE)—exhibit distinct physical properties driven by their short chain length. Unlike their longer-chain counterparts (e.g., DPPC 16:0), 12:0 species are typically fluid at room temperature (

Chemical Identity & Structural Mechanics[1]

The "12:0" nomenclature denotes a lipid tail structure comprising 12 carbons with zero double bonds (dodecanoic/lauric acid). This short chain length significantly reduces van der Waals interactions between acyl tails compared to 16:0 or 18:0 species, leading to lower phase transition temperatures and reduced membrane rigidity.

The "Borderline" Lipid: CMC and Solubility

Dilauroyl lipids exist in a delicate equilibrium. While they spontaneously form bilayers, their solubility and Critical Micelle Concentration (CMC) are orders of magnitude higher than long-chain lipids.

-

Long-chain lipids (e.g., DPPC): CMC

M (strictly bilayer forming). -

Dilauroyl lipids (e.g., DLPC): CMC

M to

Implication: In extremely dilute conditions (< 100 nM), DLPC may exist as monomers rather than vesicles. This high CMC makes DLPC membranes more dynamic, with faster lipid exchange rates (

Quantitative Structural Profile

The following table summarizes the core physical constants for the primary 12:0 species.

| Property | DLPC (12:0 PC) | DLPG (12:0 PG) | DLPE (12:0 PE) |

| Molecular Weight | 621.8 g/mol | ~644 g/mol (Na salt) | 579.8 g/mol |

| Phase Transition ( | -2°C | -3°C | ~29°C - 30.5°C |

| Net Charge (pH 7.4) | Zwitterionic (0) | Anionic (-1) | Zwitterionic (0) |

| Structure Type | Cylindrical (Bilayer) | Cylindrical (Bilayer) | Conical (Non-bilayer propensity) |

| Fluid Phase Area/Lipid ( | ~60-65 Ų | ~60-65 Ų | N/A (Gel at RT) |

| Gel Phase Area/Lipid ( | N/A (Fluid at RT) | N/A (Fluid at RT) | ~41 Ų |

Thermodynamic Profile & Phase Behavior[1][3][4]

The thermodynamic behavior of 12:0 species is dictated by the interplay between the short acyl chains and the headgroup.

The Fluidity Factor ( )

-

DLPC & DLPG (

): At ambient temperature (25°C), these lipids are in the liquid-crystalline ( -

DLPE (

): The phosphoethanolamine headgroup is smaller and capable of intermolecular hydrogen bonding (amine to phosphate). This tight headgroup packing increases the

Bilayer Thickness ( )

DLPC forms one of the thinnest biologically relevant bilayers.

-

Hydrophobic Thickness (

): ~20.8 Å - 24.0 Å. -

Total Bilayer Thickness (

): ~30.8 Å (Headgroup-to-Headgroup). -

Significance: This thin dimension is critical for "Hydrophobic Matching" studies. Transmembrane proteins with short hydrophobic domains will preferentially sort into DLPC-rich domains to minimize the energetic penalty of hydrophobic mismatch.

Applications in Drug Delivery & Membrane Mimetics[5][6][7]

Permeability Enhancement

DLPC is utilized as a penetration enhancer in transdermal drug delivery. Its mechanism involves the fluidization of the Stratum Corneum (SC) lipids. The short 12:0 chains intercalate into the rigid SC bilayers (rich in ceramides and long-chain fatty acids), disrupting their packing order and lowering the local

Bicelles and Nanodiscs

While typically DHPC (06:0) is used as the "rim" detergent for bicelles, DLPC serves a specific role in thin-bilayer bicelles .

-

Logic: To study proteins with short transmembrane domains, researchers construct bicelles using DLPC (12:0) as the planar bilayer and a surfactant (or shorter lipid) as the rim.

-

Benefit: Provides a native-like bilayer environment that matches the hydrophobic length of the protein, preventing aggregation or conformational distortion.

Visualization of Permeability Mechanism

Caption: Mechanism of DLPC-mediated permeation enhancement. The fluid 12:0 chains disrupt rigid SC lipids, lowering local phase transition temperatures.

Experimental Protocols

Preparation of DLPC Large Unilamellar Vesicles (LUVs)

Objective: Generate uniform ~100 nm vesicles for biophysical characterization.

Note: Because DLPC is fluid at room temperature, heating above

Materials:

-

DLPC (Powder or Chloroform solution).

-

Buffer (e.g., PBS pH 7.4).

-

Extruder (e.g., Avanti Mini-Extruder).

-

Polycarbonate membranes (100 nm pore size).

Workflow:

-

Film Formation: Aliquot DLPC in chloroform into a glass vial. Evaporate solvent under a nitrogen stream to form a thin film. Desiccate under vacuum for >2 hours to remove trace solvent.

-

Hydration: Add buffer to the dried film to achieve desired concentration (e.g., 5-10 mM). Vortex vigorously for 10 minutes. Result: Multilamellar Vesicles (MLVs).[1]

-

Freeze-Thaw (Optional but Recommended): Subject MLVs to 5 cycles of freeze (liquid

) and thaw (warm water bath). This equilibrates solute distribution across lamellae. -

Extrusion: Assemble the extruder with a 100 nm membrane. Pass the lipid suspension through the membrane 11-21 times. Result: LUVs.

-

Storage: Store at 4°C. Warning: DLPC vesicles are less stable than long-chain vesicles due to high lipid exchange rates. Use within 24-48 hours.

Visualization of LUV Preparation

Caption: Workflow for generating Large Unilamellar Vesicles (LUVs) from DLPC using thin-film hydration and extrusion.

References

-

Avanti Polar Lipids. 12:0 PC (DLPC) Product Information and Physical Properties. Avanti Polar Lipids. [Link]

-

Kučerka, N., et al. (2011). Lipid Bilayer Thickness and Area per Lipid of Fluid Phase DLPC.[2] Biophysical Journal. [Link]

- Marsh, D. (2013). Handbook of Lipid Bilayers. CRC Press.

-

Lewis, R. N., et al. (1987). Thermotropic phase behavior of model membranes composed of phosphatidylcholines containing isobranched fatty acids. Biochemistry. [Link]

-

Seddon, J. M., et al. (1984). Polymorphism of phospholipid-water systems. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. [Link]

Sources

Mechanism of Action of Dilauroylphosphatidylserine (DLPS) in Membranes

The following technical guide details the mechanism of action, physicochemical properties, and experimental applications of Dilauroylphosphatidylserine (DLPS).

Technical Guide & Application Note

Executive Summary

This compound (DLPS) is a synthetic anionic phospholipid featuring two short, saturated lauric acid chains (12:0). Unlike its physiological counterparts (e.g., DOPS or POPS) which regulate membrane fluidity via unsaturation, DLPS utilizes its short chain length to induce specific biophysical stresses. It serves as a critical tool in membrane biology for three primary mechanisms: inducing hydrophobic mismatch to study protein topology, activating Protein Kinase C (PKC) in defined kinetic assays, and mimicking apoptotic signaling via exogenous incorporation into the plasma membrane outer leaflet.

Part 1: Physicochemical Profile

The utility of DLPS stems from its unique geometry. While the serine headgroup provides the necessary anionic charge for electrostatic signaling, the 12-carbon chains create a significantly thinner hydrophobic core than native membranes.

Key Physical Properties

| Property | Value / Characteristic | Impact on Mechanism |

| Molecular Formula | C | Amphiphilic structure |

| Chain Length | 12 carbons (Lauric acid) | Forms thin bilayers (~23 Å hydrophobic thickness) |

| Phase Transition ( | ~ -2°C to 1.7°C (fluid at RT) | No heating required during liposome prep; highly fluid |

| Net Charge | Negative (Anionic) | Binds cationic domains (e.g., PKC C2, Poly-K sequences) |

| Solubility | Low CMC (~ | Allows rapid monomer exchange between vesicles or cells |

The Hydrophobic Mismatch Phenomenon

Native transmembrane (TM) proteins typically possess hydrophobic spans of 27–30 Å. DLPS bilayers, being only ~23 Å thick, create a negative hydrophobic mismatch . This forces TM helices to adapt to avoid exposing hydrophobic residues to the aqueous phase, a principle used to map protein topology.

Part 2: Mechanisms of Action

Mechanism 1: Hydrophobic Mismatch & Protein Tilting

Core Concept: When a long TM helix is reconstituted into a thin DLPS bilayer, the system minimizes free energy through two primary compensations:[1][2]

-

Helix Tilting: The protein tilts its axis to reduce its effective hydrophobic length projected along the bilayer normal.[1][2]

-

Membrane Sorting: In mixed lipid systems, proteins will laterally segregate away from DLPS-rich domains into thicker domains (e.g., raft-like regions) to match their hydrophobic span.

Diagram 1: Hydrophobic Mismatch Mechanism The following diagram illustrates how DLPS forces a transmembrane protein to tilt compared to a matching POPC bilayer.

Caption: DLPS induces negative hydrophobic mismatch, forcing transmembrane helices to tilt (up to 50°) to match the thinner bilayer core.

Mechanism 2: Protein Kinase C (PKC) Activation

PS is the obligate cofactor for PKC activation. DLPS is frequently used in in vitro kinase assays because its short chains allow for the formation of mixed micelles with diacylglycerol (DAG) and detergents (e.g., Triton X-100) more readily than long-chain PS.

Activation Steps:

-

Ca

Bridging: Cytosolic Ca -

Membrane Targeting: The Ca

-C2 complex binds the anionic DLPS headgroups. -

Activation: The C1 domain binds DAG (embedded in the DLPS membrane), pulling the pseudosubstrate sequence out of the catalytic site.

Mechanism 3: Immunological "Apoptotic Mimicry"

In healthy cells, PS is sequestered in the inner leaflet by flippases. During apoptosis, PS is exposed to the outer leaflet, serving as an "eat-me" signal. DLPS Specificity: Because DLPS has higher monomeric solubility and faster exchange rates than physiological PS (e.g., 18:0/18:1 PS), it can be added exogenously to cell culture media. It spontaneously incorporates into the outer leaflet of living cells without inducing actual apoptosis, allowing researchers to study PS receptors (TIM-1, TIM-4, TAMs) in isolation.

Caption: Exogenous DLPS incorporates into the outer leaflet, mimicking apoptotic PS exposure and triggering TIM/TAM receptor pathways.

Part 3: Experimental Protocols

Protocol 1: Preparation of DLPS Large Unilamellar Vesicles (LUVs)

Objective: Create uniform 100 nm vesicles for binding assays or hydrophobic mismatch studies.

Note: Unlike DPPC, DLPS does not require heating above room temperature due to its low

-

Film Formation:

-

Dissolve DLPS (powder) in Chloroform:Methanol (2:1 v/v) to 10 mg/mL.

-

Aliquot into a glass tube. Evaporate solvent under a Nitrogen stream while rotating the tube to form a thin film.

-

Desiccate under high vacuum (>2 hours) to remove residual solvent.

-

-

Hydration:

-

Add experimental buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to the film.

-

Vortex vigorously for 30 minutes at Room Temperature (25°C) .

-

Result: Multilamellar Vesicles (MLVs) – cloudy suspension.

-

-

Extrusion (Sizing):

-

Assemble a mini-extruder with a 100 nm polycarbonate membrane.

-

Pass the MLV suspension through the membrane 11–21 times.

-

Result: Clear/translucent solution of LUVs.

-

-

QC: Verify size via Dynamic Light Scattering (DLS). Expect Z-average ~100–120 nm, PDI < 0.1.

Protocol 2: Exogenous Cellular Incorporation (Apoptosis Mimicry)

Objective: Label the outer leaflet of live T-cells or Macrophages with DLPS without killing them.

-

Preparation: Prepare a 1 mM stock of DLPS in PBS (sonicate to clear).

-

Incubation:

-

Wash cells (e.g., Jurkat T-cells) 2x with serum-free media.

-

Resuspend cells at

cells/mL. -

Add DLPS stock to a final concentration of 10–50 µM.

-

Incubate for 20 minutes at 37°C.

-

-

Washing:

-

Centrifuge cells (300 x g, 5 min).

-

Wash 2x with complete media to remove unbound DLPS.

-

-

Validation:

-

Stain with Annexin V-FITC (binds exposed PS).

-

Stain with Propidium Iodide (PI) (viability dye).

-

Target Result: Annexin V (+) / PI (-) (PS exposed, but membrane intact).

-

References

-

Effect of Hydrophobic Mismatch on Helix Tilt

-

PKC Activation Mechanism

-

PS Liposome Preparation

- Title: Basic Methods for Preparation of Liposomes and Studying Their Interactions.

- Source: PMC (N

-

URL:[Link]

-

Immunological Recognition of PS

- Title: Inhibition of Phosphatidylserine Recognition Heightens the Immunogenicity of Irradi

- Source: Journal of Experimental Medicine / PMC.

-

URL:[Link]

Sources

- 1. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 2. Hydrophobic mismatch - Wikipedia [en.wikipedia.org]

- 3. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphatidylserine affects specificity of protein kinase C substrate phosphorylation and autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of Dilauroylphosphatidylserine (DLPS) in Chloroform: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS) in chloroform, a critical consideration for researchers and professionals in drug development and lipid-based formulation. While chloroform is a widely utilized solvent for lipids, the solubility of specific phospholipids like DLPS is influenced by a variety of factors, including its saturated fatty acid chains and the presence of co-solvents. This document delves into the theoretical underpinnings of DLPS solubility, offers practical, field-proven protocols for its dissolution, and provides a framework for troubleshooting common challenges. By synthesizing technical data with practical insights, this guide aims to equip scientists with the necessary knowledge to effectively handle DLPS in chloroform for applications ranging from basic research to the formulation of advanced drug delivery systems.

Introduction: The Significance of DLPS in Research and Therapeutics

1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS) is an anionic phospholipid characterized by a phosphatidylserine headgroup and two saturated twelve-carbon (C12:0) lauroyl acyl chains. As a component of biological membranes, phosphatidylserine (PS) plays a crucial role in various cellular processes, including apoptosis and blood coagulation. In the realm of drug delivery, the unique properties of PS lipids, including their negative charge, make them valuable components in the formulation of liposomes and other lipid-based nanoparticles. These nanocarriers can be engineered for targeted drug delivery, enhancing therapeutic efficacy while minimizing systemic toxicity.

The choice of solvent is a foundational step in the preparation of lipid-based drug delivery systems. Chloroform has historically been a solvent of choice for lipids due to its ability to dissolve a wide range of nonpolar and amphipathic molecules.[1] However, achieving a stable and homogenous solution of specific phospholipids like DLPS in chloroform can present challenges, necessitating a deeper understanding of its solubility characteristics.

Physicochemical Properties of DLPS

A fundamental understanding of the molecular structure of DLPS is essential to comprehend its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₈NO₁₀P | N/A |

| Molecular Weight | 627.75 g/mol | N/A |

| Acyl Chains | Two lauroyl chains (12:0) | N/A |

| Headgroup | Phospho-L-serine (anionic) | N/A |

The presence of the two saturated lauroyl chains contributes to the lipophilic character of the molecule, while the charged phosphoserine headgroup provides a hydrophilic domain. This amphipathic nature governs its interaction with solvents.

Solubility of DLPS in Chloroform: A Multifaceted Perspective

Qualitative Solubility and Practical Observations

DLPS, like other acidic lipids with saturated acyl chains, can be challenging to dissolve in pure chloroform, particularly at higher concentrations.[2] Reputable suppliers in the field, such as Avanti Polar Lipids, recommend the addition of co-solvents to enhance the solubility of long-chain, saturated acidic lipids.[2] This is a critical piece of field-proven advice for researchers.

For many practical applications, such as the preparation of liposomes, working concentrations of lipids in chloroform or chloroform:methanol mixtures typically range from 1 mg/mL to 25 mg/mL.[3][4] This indicates that DLPS is sufficiently soluble for these routine laboratory procedures, especially when co-solvents are employed.

The Role of Co-solvents: Methanol and Water

The addition of small amounts of polar solvents like methanol and water can significantly improve the solubility of acidic phospholipids in chloroform. A recommended starting point is the addition of approximately 2% methanol and 0.5-1% deionized water to the chloroform.[2]

The causality behind this enhanced solubility lies in the ability of the polar co-solvents to interact with the hydrophilic phosphoserine headgroup of the DLPS molecule. Chloroform, while an excellent solvent for the lipid tails, is less effective at solvating the charged headgroup. Methanol and water can form hydrogen bonds with the phosphate and carboxyl groups of the serine residue, effectively reducing the intermolecular forces between DLPS molecules and allowing for better dispersion within the chloroform.

Influence of the Dilauroyl (C12:0) Chains

The length and saturation of the fatty acid chains are significant determinants of a phospholipid's physical properties and solubility. The lauroyl chains of DLPS are considered medium-length (C12:0).

-

Van der Waals Interactions: Shorter saturated chains, like lauric acid, exhibit weaker van der Waals forces compared to longer saturated chains (e.g., stearic acid, C18:0).[5] This generally leads to a lower melting point and potentially higher solubility in organic solvents, as less energy is required to overcome the intermolecular attractions between the lipid tails.

-

Hydrophobicity: While shorter chains are less hydrophobic than longer chains, the overall lipophilic character of the two lauroyl chains still dominates the molecule's behavior in nonpolar solvents like chloroform.[5]

Compared to a longer-chain equivalent like 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPS), DLPS would be expected to have a slightly higher solubility in chloroform due to the reduced van der Waals interactions between its acyl chains. Conversely, compared to an unsaturated counterpart like 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), the saturated nature of DLPS allows for more ordered packing, which can sometimes hinder solubility.

Experimental Protocol for the Dissolution of DLPS in Chloroform

This protocol provides a detailed, step-by-step methodology for preparing a stock solution of DLPS in a chloroform-based solvent system. This self-validating system includes checkpoints to ensure complete dissolution.

Materials and Equipment

-

1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS) powder

-

High-purity chloroform (CHCl₃)

-

High-purity methanol (CH₃OH)

-

Deionized water

-

Glass vials with PTFE-lined caps

-

Argon or nitrogen gas source

-

Vortex mixer

-

Water bath sonicator

Step-by-Step Methodology

-

Preparation of the Solvent Mixture:

-

In a clean, dry glass container, prepare the required volume of the chloroform:methanol:water (CMW) solvent mixture. A commonly effective ratio is 90:8:2 (v/v/v) of chloroform:methanol:water . For acidic lipids that are particularly difficult to dissolve, a ratio of chloroform with ~2% methanol and 0.5-1% water can be used.[2]

-

Causality: The methanol and water are crucial for solvating the polar headgroup of DLPS, as previously discussed.

-

-

Weighing DLPS:

-

Accurately weigh the desired amount of DLPS powder in a clean, dry glass vial. It is recommended to perform this in a controlled environment to minimize moisture absorption by the hygroscopic lipid powder.

-

-

Initial Dissolution:

-

Add the prepared CMW solvent mixture to the vial containing the DLPS powder to achieve the desired concentration (e.g., 10 mg/mL).

-

Immediately cap the vial tightly to prevent solvent evaporation.

-

Vortex the mixture vigorously for 1-2 minutes.

-

-

Visual Inspection and Sonication:

-

Visually inspect the solution against a bright light source. A fully dissolved solution should be clear and free of any particulate matter or haziness.

-

If the solution is not completely clear, place the vial in a water bath sonicator. Sonicate for 5-10 minutes at a temperature slightly above room temperature (e.g., 25-30°C).

-

Causality: Sonication provides energy to break up any remaining lipid aggregates, facilitating their interaction with the solvent.

-

-

Final Inspection and Storage:

-

After sonication, again visually inspect the solution for clarity. If it remains cloudy, further sonication or slight warming may be necessary. However, prolonged heating should be avoided to prevent solvent evaporation and potential lipid degradation.

-

Once a clear solution is obtained, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.

-

Store the DLPS solution at -20°C in a tightly sealed glass container.[2]

-

Visualization of the Dissolution Workflow

Caption: Workflow for dissolving DLPS in a chloroform-based solvent system.

Factors Influencing DLPS Solubility and Stability

Several factors can impact the successful dissolution and subsequent stability of DLPS in chloroform.

-

Purity of DLPS: Impurities can affect the solubility and may lead to the formation of insoluble aggregates. Always use high-purity DLPS from a reputable supplier.

-

Solvent Quality: Use high-purity, anhydrous solvents. The presence of excess water or other contaminants can interfere with the dissolution process. Chloroform can degrade over time, especially when exposed to light and air, to form phosgene and hydrochloric acid, which can react with the lipid.[6][7]

-

Temperature: While slight warming can aid dissolution, elevated temperatures can increase the rate of solvent evaporation and potential lipid degradation.

-

pH of Co-solvents: The charge state of the phosphoserine headgroup is pH-dependent. While chloroform itself is not a protic solvent, the pH of any aqueous component can influence the lipid's behavior.

-

Storage Conditions: To prevent degradation, DLPS solutions in chloroform should be stored under an inert atmosphere at low temperatures (-20°C) and protected from light.[2]

Troubleshooting Common Dissolution Issues

| Issue | Potential Cause | Recommended Solution |

| Persistent Cloudiness or Precipitate | - Insufficient sonication- Inadequate co-solvent concentration- Low-quality solvent- DLPS concentration exceeds solubility limit | - Increase sonication time/intensity- Prepare a fresh solvent mixture with a slightly higher percentage of methanol and/or water- Use fresh, high-purity solvents- Prepare a more dilute solution |

| Formation of a Gel-like Phase | - High concentration of DLPS- Inappropriate solvent ratio | - Dilute the sample with more of the solvent mixture- Adjust the chloroform:methanol:water ratio |

| Discoloration of the Solution | - Lipid oxidation- Solvent degradation | - Ensure proper storage under inert gas and protection from light- Use fresh, stabilized chloroform |

Conclusion

The successful dissolution of Dilauroylphosphatidylserine in chloroform is a critical first step in a multitude of research and drug development applications. While pure chloroform may not be the optimal solvent due to the amphipathic nature of DLPS, the strategic addition of polar co-solvents like methanol and water effectively overcomes this challenge. By understanding the physicochemical principles that govern its solubility, adhering to rigorous experimental protocols, and being aware of the factors that can influence the outcome, researchers can confidently prepare stable and homogenous DLPS solutions. This foundational knowledge is paramount for the subsequent formulation of high-quality lipid-based systems and the advancement of innovative therapeutic strategies.

References

-

Heeremans, J. L. M., et al. (2009). Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate. Biophysical Journal, 96(3), 895-904. Available at: [Link]

-

Avanti Polar Lipids. (n.d.). 16:0 PA. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). How Do I Solubilize My Acidic Lipid (PG, PS, PA, Etc.) In Chloroform? Retrieved from [Link]

-

Reigada, R. (2013). Atomistic Study of Lipid Membranes Containing Chloroform: Looking for a Lipid-Mediated Mechanism of Anesthesia. PLoS ONE, 8(1), e52631. Available at: [Link]

-

Das, P., & Orsi, M. (2017). Characterizing How Acidic pH Conditions Affect the Membrane-Disruptive Activities of Lauric Acid and Glycerol Monolaurate. Langmuir, 33(41), 11014-11024. Available at: [Link]

-

de Almeida, R. F. M., et al. (2019). Characterization of phospholipid vesicles containing lauric acid: physicochemical basis for process and product development. Heliyon, 5(11), e02648. Available at: [Link]

-

Tsofina, L. M., & Mokhova, E. N. (1998). Effect of palmitic and lauric acids on the phospholipid bilayer membrane conductivity. Bioscience Reports, 18(2), 91-95. Available at: [Link]

-

Avanti Polar Lipids. (n.d.). N-nervonoyl-1-deoxy-D-erythro-sphinganine (d18:0/24:1). Retrieved from [Link]

-

Goni, F. M., & Alonso, A. (2023). Deciphering Lipid Arrangement in Phosphatidylserine/Phosphatidylcholine Mixed Membranes: Simulations and Experiments. Langmuir, 39(51), 18515-18526. Available at: [Link]

-

Paul, B. K., & Guchhait, N. (2016). Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability. The Journal of Physical Chemistry B, 120(29), 7164-7175. Available at: [Link]

- Comfurius, P., & Zwaal, R. F. (1997). Process for the industrial preparation of phosphatidylserine. U.S. Patent No. 5,700,668. Washington, DC: U.S. Patent and Trademark Office.

-

de Almeida, R. F. M., et al. (2019). Characterization of phospholipid vesicles containing lauric acid: physicochemical basis for process and product development. ResearchGate. Available at: [Link]

-

Quora. (2021). If hydrocarbon in phospholipid fat acids is shorter than usual, the fluidity from the membrane will get higher, but what's the connection of it with hydrophobic interaction? Retrieved from [Link]

-

Gidwani, A., & Holzenburg, A. (2012). Atomic View of Calcium-Induced Clustering of Phosphatidylserine in Mixed Lipid Bilayers. Biophysical Journal, 102(7), 1577-1586. Available at: [Link]

- Comfurius, P., & Zwaal, R. F. (1997). A process for the industrial preparation of phosphatidylserine. EP0776976A2. Google Patents.

-

Ranjan, A., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7679. Available at: [Link]

-

Regen, S. L., et al. (2009). Loosening and reorganization of fluid phospholipid bilayers by chloroform. Journal of the American Chemical Society, 131(14), 5068-5069. Available at: [Link]

-

Regen, S. L., et al. (2009). Loosening and Reorganization of Fluid Phospholipid Bilayers by Chloroform. PMC. Available at: [Link]

-

Magee, R. J., & Thompson, R. H. (1960). The preparation and properties of lysophosphatidylserine. Biochemical Journal, 77(3), 526-531. Available at: [Link]

-

Regen, S. L., et al. (2025). Loosening and Reorganization of Fluid Phospholipid Bilayers by Chloroform. ResearchGate. Available at: [Link]

-

Reigada, R. (2015). Chloroform alters interleaflet coupling in lipid bilayers: an entropic mechanism. Journal of the Royal Society Interface, 12(106), 20150197. Available at: [Link]

-

Avanti Polar Lipids. (n.d.). Soy PS. Retrieved from [Link]

-

Ramírez, C. A. (2022). Lipids, Chloroform, and Their Intertwined Histories. Foundations of Chemistry, 24(2), 131-149. Available at: [Link]

-

Ueoka, R., et al. (1976). Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform. Chemistry and Physics of Lipids, 17(1), 28-37. Available at: [Link]

-

ResearchGate. (2018). Can we dissolve LPS(Lipopolysaccharide) in chloroform or any other non polar solvents? Retrieved from [Link]

-

Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Dissolution Technologies, 29(4), 190-201. Available at: [Link]

-

Al-Zoubi, M. S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6542. Available at: [Link]

-

Hughes, J. D., et al. (2018). Impact of Physicochemical Properties on Dose and Hepatotoxicity of Oral Drugs. Chemical Research in Toxicology, 31(7), 587-595. Available at: [Link]

-

ResearchGate. (2019). I am experiencing a problem with dissolving of tetraphenylporphyrin (TPP) in chloroform? Retrieved from [Link]

-

Jurić, S., et al. (2023). Physicochemical Properties, Antioxidant Capacity, and Bioavailability of Laurus nobilis L. Leaf Polyphenolic Extracts Microencapsulated by Spray Drying. Foods, 12(9), 1901. Available at: [Link]

-

Kawaguchi, E., Shimokawa, K., & Ishii, F. (2008). Physicochemical properties of structured phosphatidylcholine in drug carrier lipid emulsions for drug delivery systems. Colloids and Surfaces B: Biointerfaces, 62(1), 130-135. Available at: [Link]

-

ResearchGate. (2025). New Water Soluble Lauroyl Lysine Derivative and Its Unique Physicochemical Properties for Cosmetics Applications. Retrieved from [Link]

-

ResearchGate. (2015). With regards to extraction of PHA(Polyhydroxyalkanoate) - how can I confirm that all the PHA is dissolved in chloroform? Retrieved from [Link]

-

Abbot, S., et al. (2025). Towards sustainable lipidomics: computational screening and experimental validation of chloroform-free alternatives for lipid extraction. Analytical and Bioanalytical Chemistry. Available at: [Link]

Sources

- 1. riviste.fupress.net [riviste.fupress.net]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. quora.com [quora.com]

- 6. Loosening and reorganization of fluid phospholipid bilayers by chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Loosening and Reorganization of Fluid Phospholipid Bilayers by Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery, Stereospecific Synthesis, and Analysis of Phosphatidylserine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: From Obscurity to a Cornerstone of Cell Signaling

The journey of phosphatidylserine (PS) from a mere structural component of the "cephalin" fraction of brain lipids to a critical signaling molecule is a story of advancing analytical and synthetic chemistry.[1] Initially isolated by Jordi Folch in the 1940s, its profound biological roles, dictated by its specific stereochemistry, were not fully appreciated for decades.[1] Natural phosphatidylserine possesses two chiral centers: the C2 carbon of the glycerol backbone (sn-glycerol) and the alpha-carbon of the serine headgroup.[2][3] The predominant natural form is 1,2-diacyl-sn-glycero-3-phospho-L-serine. This guide provides an in-depth exploration of the discovery, stereocontrolled synthesis, and functional analysis of PS isomers, offering both foundational knowledge and field-proven methodologies.

The Biological Imperative: Why Stereochemistry Matters

In healthy cells, PS is strictly sequestered to the inner leaflet of the plasma membrane.[4] The initiation of apoptosis, or programmed cell death, triggers the rapid translocation of PS to the outer leaflet.[5][6] This externalization is not a random event; it is the primary "eat-me" signal that recruits phagocytes to clear the dying cell without inducing an inflammatory response.[4][7] This elegant process of silent clearance is profoundly stereospecific. Phagocytosis of apoptotic cells is effectively inhibited by liposomes containing the natural L-serine isomer of PS, but not by those containing its diastereomer, phosphatidyl-D-serine.[8] This stereo-recognition underscores the necessity for researchers to work with stereochemically pure isomers to accurately probe biological functions, from apoptosis and immune modulation to blood coagulation.[2][9][10]

Signaling Pathway: PS Externalization in Apoptosis

The process involves caspase-mediated inactivation of flippase enzymes (which keep PS on the inner leaflet) and activation of scramblase enzymes (which randomize phospholipid distribution).[9]

Caption: Workflow of PS externalization during apoptosis.

Synthetic Strategies: Accessing Stereochemically Pure PS

The synthesis of phosphatidylserine stereoisomers can be broadly categorized into two primary approaches: chemoenzymatic synthesis and total chemical synthesis. The choice between them depends on the desired stereoisomer, scale, and available starting materials.

Chemoenzymatic Synthesis: Harnessing Nature's Specificity

This is the most common and cost-effective method for producing the natural sn-glycero-3-phospho-L-serine isomer. The strategy relies on the transphosphatidylation activity of the enzyme Phospholipase D (PLD).[11] PLD catalyzes the transfer of a phosphatidic acid moiety from a donor phospholipid, typically abundant and inexpensive phosphatidylcholine (PC), to a primary alcohol acceptor—in this case, L-serine.[12][13]

Causality Behind Experimental Choices:

-

Enzyme Source: While PLD can be isolated from sources like cabbage, enzymes from Streptomyces species are often preferred as they demonstrate higher yields and stability.[14]

-

Reaction System: The substrates (water-insoluble PC and water-soluble serine) necessitate a system that can bring them together. Biphasic systems (e.g., organic solvent and aqueous buffer) are common, but mixed micellar systems using detergents or novel solvent-free approaches are being developed to improve efficiency and reduce organic solvent use.[15][16][17]

-

Substrate: Soybean lecithin is a widely used, inexpensive source of PC for large-scale production.[13]

Caption: Workflow for PLD-catalyzed synthesis of phosphatidylserine.

Experimental Protocol: PLD-Catalyzed Synthesis of Phosphatidylserine

This protocol is a generalized methodology based on principles described in the literature.[12][13][16]

1. Reagent Preparation:

- Substrate Solution: Dissolve soybean phosphatidylcholine (10 mg/mL) in an appropriate organic solvent (e.g., ethyl acetate or butyl acetate).

- Serine Solution: Prepare a concentrated solution of L-serine (e.g., 160 mg/mL) in a suitable aqueous buffer (e.g., 40 mM Tris-HCl, pH 7.5 or acetate buffer, pH 6.0).

- Cofactor Solution: Prepare a stock solution of a divalent cation, such as CaCl₂ or MgCl₂ (e.g., 15 mM final concentration), which is often required for PLD activity.[13][16]

- Enzyme Solution: Prepare a solution of Phospholipase D (e.g., from Streptomyces) in the same aqueous buffer.

2. Reaction Setup (Biphasic System):

- In a suitable reaction vessel, combine the organic PC solution and the aqueous L-serine solution (e.g., at a 1:1 volume ratio).

- Add the cofactor solution to the desired final concentration.

- Initiate the reaction by adding the PLD enzyme solution.

- Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50°C) with vigorous shaking (e.g., 180 rpm) to ensure adequate mixing of the two phases.[13][16]

3. Reaction Monitoring:

- At various time points (e.g., 0, 1, 2.5, 4 hours), withdraw a small aliquot of the reaction mixture.

- Analyze the aliquot by High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) to monitor the consumption of PC and the formation of PS and the main byproduct, phosphatidic acid (PA).[13]

4. Product Isolation and Purification:

- Once the reaction has reached optimal conversion (e.g., >90% conversion of PC, typically within 2.5-10 hours), terminate the reaction.[13][16]

- Separate the organic and aqueous phases.

- Evaporate the organic solvent to obtain the crude lipid mixture.

- The primary contaminants are unreacted PC and PA. PS can be effectively separated from these using ion-exchange chromatography, such as on a CM-cellulose column.[12] Elute with a solvent gradient (e.g., increasing methanol in chloroform) to recover the purified PS.

5. Verification:

- Confirm the identity and purity of the final product using HPLC and mass spectrometry.

- Assess stereochemical integrity via chiral analysis methods (see Section 4).

Total Chemical Synthesis: Absolute Stereochemical Control

To access all four possible stereoisomers (L-serine/D-serine headgroups combined with sn-1,2-glycerol/sn-2,3-glycerol backbones), a total chemical synthesis approach is required.[2] This method provides absolute control but is more complex, lengthy, and expensive than the chemoenzymatic route.

The general strategy involves the synthesis of three key building blocks: a protected glycerol backbone with a defined stereocenter, protected L- or D-serine, and a phosphorylating agent. A significant challenge in glycerophospholipid synthesis is preventing acyl migration, where fatty acid chains move between the sn-1 and sn-2 positions, which would destroy the stereochemical purity of the backbone.[18]

Causality Behind Experimental Choices:

-

Chiral Precursors: The synthesis starts from known chiral materials, such as (S)- or (R)-glycidol or solketal, to establish the stereochemistry of the glycerol backbone.[18][19]

-

Protecting Groups: Orthogonal protecting groups are essential. The serine's carboxyl and amino groups must be protected (e.g., with Boc and benzyl groups), and the phosphate group is often protected (e.g., with cyanoethyl groups) during coupling reactions. These groups must be removable under conditions that do not affect the ester linkages of the fatty acids or cause racemization.

-

Phosphorylating Agent: Modern approaches often use H-phosphonate or phosphoramidite chemistry, adapted from DNA synthesis, for the efficient and clean formation of the phosphodiester bond.[3][18]

| Stereoisomer Name | Glycerol Backbone | Serine Headgroup |

| 1,2-diacyl-sn-glycero-3-phospho-L-serine (Natural) | sn-1,2 (R) | L-serine |

| 1,2-diacyl-sn-glycero-3-phospho-D-serine | sn-1,2 (R) | D-serine |

| 2,3-diacyl-sn-glycero-1-phospho-L-serine (enantiomer) | sn-2,3 (S) | L-serine |

| 2,3-diacyl-sn-glycero-1-phospho-D-serine | sn-2,3 (S) | D-serine |

| Table 1: The four principal stereoisomers of a diacyl-phosphatidylserine. |

Functional Divergence of Stereoisomers: A Case Study in Blood Coagulation

The availability of all four PS stereoisomers through chemical synthesis has enabled precise studies into their differential biological activities.[2] A key example is their role in the activation of the blood coagulation cascade. The initiation complex, formed by Tissue Factor (TF) and Factor VIIa (FVIIa), requires an anionic phospholipid surface for maximal activity.

A study by Mallik et al. systematically tested the ability of each of the four PS stereoisomers to support the procoagulant activity of the TF-FVIIa complex.[20][21][22] The results demonstrated a clear stereoselectivity.

| PS Stereoisomer Tested (in PC Liposome) | Relative TF-FVIIa Activity | Key Finding |

| 1,2-diacyl-sn-glycero-3-phospho-L-serine (Natural) | High | The natural isomer provides the optimal surface for coagulation initiation. |

| 1,2-diacyl-sn-glycero-3-phospho-D-serine | Reduced | Altering the serine headgroup stereochemistry reduces activity. |

| 2,3-diacyl-sn-glycero-1-phospho-L-serine | Significantly Reduced | Inverting the glycerol backbone stereocenter has a more profound negative impact.[2] |

| 2,3-diacyl-sn-glycero-1-phospho-D-serine | Reduced | Combination of non-natural stereocenters results in low activity. |

| Table 2: Stereoselective role of PS isomers in modulating TF-FVIIa coagulation initiation complex activity. Data synthesized from findings reported in ACS Medicinal Chemistry Letters.[2][20] |

This work authoritatively demonstrates that the stereochemical configuration of both the glycerol backbone and the serine headgroup is critical for optimal protein-lipid interactions in blood coagulation, with the glycerol backbone playing a more dominant role.[2][22]

Analytical Validation: Differentiating the Isomers

Ensuring the stereochemical purity of a PS preparation is a critical, self-validating step in any research protocol.

4.1 Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers.[23]

-

Methodology: The separation is typically achieved using a chiral stationary phase (CSP), often based on polysaccharides like cellulose or amylose derivatives.[23] The different PS stereoisomers interact differently with the chiral environment of the column, leading to different retention times.

-

Derivatization: For some phospholipids, resolution can be improved by derivatizing the molecule with a chiral reagent to create diastereomeric pairs, which are more easily separated on a standard silica column.[24]

4.2 Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents: NMR can be used to determine enantiomeric purity. While direct NMR in a chiral solvent is sometimes possible, a more robust method involves reacting the phospholipid with a chiral derivatizing agent (CDA).

-

Methodology: For instance, a chiral boronic acid can be used to react with the diol moiety of deacylated PS (sn-glycero-3-phosphoserine).[25] This forms diastereomeric adducts that will exhibit distinct and well-resolved signals in the ¹H or ³¹P NMR spectrum, allowing for precise quantification of the enantiomeric excess.

4.3 Immunoassays: Highly specific monoclonal antibodies have been developed that can distinguish between PS stereoisomers. One such antibody, PS4A7, binds specifically to 1,2-diacyl-sn-glycero-3-phospho-L-serine but not to its phospho-D-serine diastereomer, offering a highly sensitive method for detecting the natural isomer.[26]

Conclusion

Phosphatidylserine has evolved from a simple structural lipid to a molecule of immense biological importance, where its function is inextricably linked to its three-dimensional structure. For researchers in cell biology, immunology, and drug development, a deep understanding of the synthesis and analysis of its stereoisomers is not merely an academic exercise—it is fundamental to the integrity and validity of their experimental findings. The chemoenzymatic route offers scalable access to the natural isomer, while total chemical synthesis provides the ultimate control needed to dissect the nuanced roles of each stereocenter in complex biological processes.

References

-

Comfurius, P., Bevers, E. M., & Zwaal, R. F. (1990). Enzymatic synthesis of phosphatidylserine on small scale by use of a one-phase system. Journal of Lipid Research, 31(9), 1719–1721. [Link]

- Comfurius, P., Bevers, E. M., & Zwaal, R. F. (1990). Enzymatic synthesis of phosphatidylserine on small scale by use of a one-phase system. Journal of Lipid Research.

-

Dittmer, J. C. (1977). The enzymatic synthesis of phosphatidylserine and purification by CM-cellulose column chromatography. PubMed. [Link]

-

Castedo, M., et al. (2011). Phospholipids: Key Players in Apoptosis and Immune Regulation. PMC. [Link]

-

Zhang, T., et al. (2017). Mining of a phospholipase D and its application in enzymatic preparation of phosphatidylserine. Taylor & Francis Online. [Link]

-

Lemke, G. (2017). Phosphatidylserine is a global immunosuppressive signal in efferocytosis, infectious disease, and cancer. Rutgers University. [Link]

-

Eibl, H. (1980). Synthesis of glycerophospholipids. PubMed. [Link]

-

Castedo, M., et al. Phospholipids: Key Players in Apoptosis and Immune Regulation. Semantic Scholar. [Link]

-

Mallik, S., et al. (2018). Synthesis of Phosphatidylserine and Its Stereoisomers: Their Role in Activation of Blood Coagulation. PubMed. [Link]

-

Birge, R. B., et al. (2016). Phosphatidylserine externalization as immune checkpoint in cancer. PMC - NIH. [Link]

-